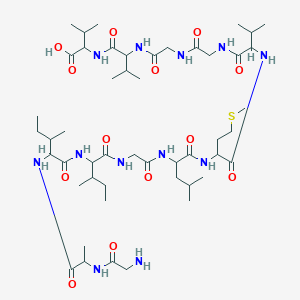
Amyloid beta-Protein (29-40)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Amyloid beta-Protein (29-40) is a fragment of the amyloid beta peptide, which is a key player in the pathogenesis of Alzheimer’s disease. This peptide is derived from the amyloid precursor protein through sequential cleavage by beta- and gamma-secretases. The amyloid beta-protein(29-40) fragment is known for its role in the formation of amyloid plaques, which are characteristic of Alzheimer’s disease .
准备方法
Synthetic Routes and Reaction Conditions
The preparation of amyloid beta-protein(29-40) typically involves solid-phase peptide synthesis. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Elongation: Subsequent amino acids are added one by one, with coupling and deprotection steps repeated for each addition.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In an industrial setting, the production of amyloid beta-protein(29-40) can be scaled up using automated peptide synthesizers. These machines automate the coupling and deprotection steps, allowing for the efficient production of large quantities of the peptide. Purification is typically achieved through high-performance liquid chromatography .
化学反应分析
Types of Reactions
Amyloid beta-Protein (29-40) can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of disulfide bonds between cysteine residues.
Reduction: Reduction reactions can break disulfide bonds, leading to the formation of free thiol groups.
Aggregation: The peptide can self-assemble into beta-sheet-rich fibrils, a process that is central to its role in Alzheimer’s disease.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used.
Reduction: Reducing agents such as dithiothreitol or beta-mercaptoethanol are commonly employed.
Aggregation: This process can be induced by incubating the peptide at physiological pH and temperature.
Major Products Formed
Oxidation: Disulfide-linked dimers or higher-order oligomers.
Reduction: Monomeric peptide with free thiol groups.
Aggregation: Amyloid fibrils and plaques.
科学研究应用
Amyloid beta-Protein (29-40) has numerous applications in scientific research:
Chemistry: Used as a model system to study peptide aggregation and amyloid formation.
Biology: Investigated for its role in cellular processes and interactions with other biomolecules.
Medicine: Central to Alzheimer’s disease research, particularly in understanding the mechanisms of plaque formation and neurotoxicity.
Industry: Utilized in the development of diagnostic tools and therapeutic agents targeting amyloid beta peptides
作用机制
The amyloid beta-protein(29-40) exerts its effects primarily through its ability to aggregate into beta-sheet-rich fibrils. These fibrils can disrupt cellular function by:
Interacting with cell membranes: Leading to membrane disruption and cell death.
Binding to receptors: Such as the alpha7 nicotinic acetylcholine receptor, which can lead to neurotoxicity.
Inducing oxidative stress: Through the generation of reactive oxygen species
相似化合物的比较
Similar Compounds
Amyloid beta-protein(1-42): A longer fragment that is also implicated in Alzheimer’s disease.
Amyloid beta-protein(1-40): Another fragment that is commonly studied in Alzheimer’s research.
Islet amyloid polypeptide: Involved in type 2 diabetes and shares similar aggregation properties.
Uniqueness
Amyloid beta-Protein (29-40) is unique in its specific sequence and aggregation properties. While it shares similarities with other amyloid beta fragments, its shorter length and specific amino acid composition result in distinct aggregation kinetics and interactions with other molecules .
属性
分子量 |
1085.4 |
|---|---|
序列 |
GAIIGLMVGGVV |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



